4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide
CAS No.:
Cat. No.: VC15364179
Molecular Formula: C14H17N3O4S2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O4S2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-amino-1-N-(2,4-dimethylphenyl)benzene-1,3-disulfonamide |
| Standard InChI | InChI=1S/C14H17N3O4S2/c1-9-3-6-13(10(2)7-9)17-23(20,21)11-4-5-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19) |
| Standard InChI Key | ZCXWPHSZBSDOJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N)C |
Introduction
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is a sulfonamide compound that has garnered significant attention in medicinal chemistry due to its potential applications in pharmaceutical development. This compound is characterized by the presence of an amino group and two sulfonamide functional groups attached to a benzene ring, which enhances its biological activity. The molecular weight of this compound is approximately 355.4 g/mol, and its CAS number is 892305-65-6 .
Synthesis and Characterization
The synthesis of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide typically involves controlling reaction conditions such as temperature and pH to optimize yields. Characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds. In industrial settings, optimized methods may employ continuous flow reactors to enhance yield and efficiency while maintaining product purity.
Biological Activity and Applications
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide exhibits biological activities that make it relevant in pharmacology. Its sulfonamide moieties can inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways. This inhibition mechanism is crucial for its potential use in treating bacterial infections and other diseases. Sulfonamides are known for their antibacterial properties, which involve inhibiting bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-N-(2,5-dimethylphenyl)benzenesulfonamide | Similar sulfonamide structure; different dimethyl substitution pattern | Different biological activity due to altered substitution |
| 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | Contains trifluoromethyl group; altered biological activity | Enhanced stability and different pharmacokinetics |
| N-(3-Morpholinopropyl)benzene-1,4-disulfonamide | Different functional groups; potential for different biological interactions | Varied applications due to unique functional groups |
The uniqueness of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide lies in its specific substitution pattern on the benzene ring and dual sulfonamide functionalities that enhance its biological activity compared to similar compounds.
Research Findings and Future Directions
Research on 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide has focused on its interactions with biological targets. The compound's ability to inhibit specific enzymes suggests its role in modulating biochemical pathways, which is critical for drug development. Further research into its interaction profiles can provide insights into its therapeutic potential and mechanisms of action. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis.
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